molecular formula C10H10N2S B1333415 [5-(2-Pyridinyl)-2-thienyl]methylamine CAS No. 306934-92-9

[5-(2-Pyridinyl)-2-thienyl]methylamine

Cat. No.: B1333415
CAS No.: 306934-92-9
M. Wt: 190.27 g/mol
InChI Key: IGRYOGKSDSSQDE-UHFFFAOYSA-N
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Description

[5-(2-Pyridinyl)-2-thienyl]methylamine is an organic compound that features a pyridine ring and a thiophene ring connected by a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Pyridinyl)-2-thienyl]methylamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling of Pyridine and Thiophene Rings: The pyridine and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of one ring with a halide derivative of the other ring in the presence of a palladium catalyst.

    Introduction of the Methylamine Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of any functional groups present on the rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyridine or thiophene rings. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, amines, thiols, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: N-oxides, sulfoxides.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Chemistry:

    Catalysis: this compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Materials Science: The compound can be used in the synthesis of conductive polymers and materials with unique electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancers.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Chemical Synthesis: this compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(2-Pyridinyl)-2-thienyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

    [2-(2-Pyridinyl)ethylamine]: Similar structure but lacks the thiophene ring.

    [5-(2-Pyridinyl)-2-furyl]methylamine: Similar structure but contains a furan ring instead of a thiophene ring.

    [5-(2-Pyridinyl)-2-pyrrolyl]methylamine: Similar structure but contains a pyrrole ring instead of a thiophene ring.

Uniqueness:

    Electronic Properties: The presence of both pyridine and thiophene rings in [5-(2-Pyridinyl)-2-thienyl]methylamine imparts unique electronic properties, making it suitable for applications in materials science.

    Biological Activity: The combination of these rings also enhances its potential biological activity, making it a versatile compound for drug development.

Properties

IUPAC Name

(5-pyridin-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRYOGKSDSSQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379888
Record name [5-(2-pyridyl)-2-thienyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-92-9
Record name [5-(2-pyridyl)-2-thienyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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